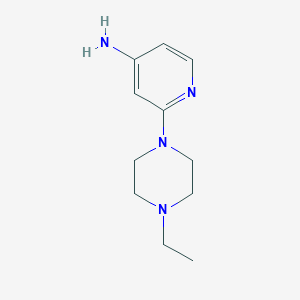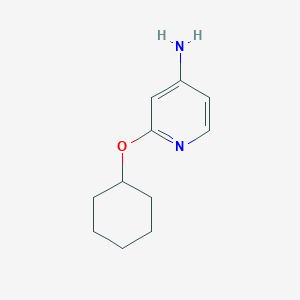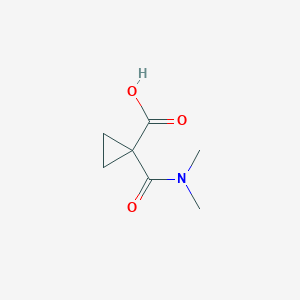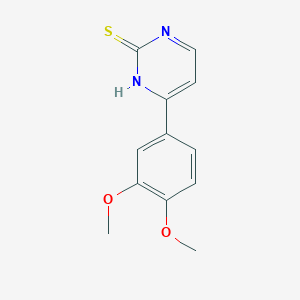
4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
説明
The compound “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties and could be a subject of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring attached to a phenyl ring with two methoxy (OCH3) groups at the 3rd and 4th positions .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives : A study by Koca and Yıldırım (2009) describes the synthesis of various pyrimidine-2(1H)-thione derivatives, including compounds with 4-(3,4-dimethoxyphenyl) substitutions, using ureas and thioureas. This synthesis highlights the chemical versatility of such compounds (Koca & Yıldırım, 2009).
- Characterization of Crystalline Structures : Vyas et al. (2013) synthesized and characterized n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystals, providing insight into their thermal, dielectric, and spectroscopic properties (Vyas et al., 2013).
Biological and Medicinal Applications
- Enzyme Inhibition and Antioxidant Activity : Taslimi et al. (2018) studied the conversion reactions of pyrimidine‐thiones and found that these derivatives exhibited significant inhibitory action against acetylcholinesterase and carbonic anhydrase enzymes, as well as antioxidant activities (Taslimi et al., 2018).
- Antimicrobial Potency : Sarhan et al. (2021) discovered that derivatives of pyrido[2,3-d]pyrimidine, which can be derived from 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, possess strong antimicrobial properties, particularly against gram-positive and gram-negative bacteria (Sarhan et al., 2021).
Industrial and Material Science Applications
- Corrosion Inhibition : Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments, finding them effective due to adsorption on the metal surface (Soltani et al., 2015).
Photophysical Properties
- Photophysical and Biological Properties : Papanikolaou et al. (2015) synthesized CuI and AgI complexes with pyrimidine-type thiones, including derivatives of this compound, examining their structural, photophysical, and antibacterial properties (Papanikolaou et al., 2015).
作用機序
Target of Action
Similar compounds have been evaluated for antitubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their antitubercular activity .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their antitubercular activity , suggesting that they may affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown antitubercular activity , suggesting that this compound may also have potential antitubercular effects.
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFJIMDQZULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)
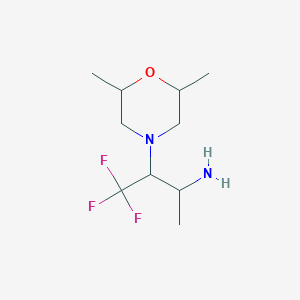

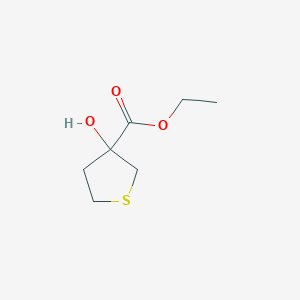

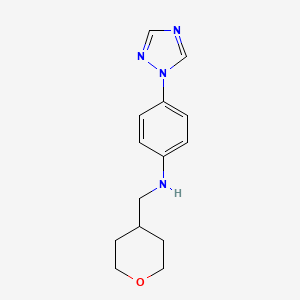
![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
